1-(2,3-Dihydrobenzo[B]furan-5-YL)pentylamine

Physicochemical profiling Amine basicity CNS drug design

Researchers investigating CNS receptor SAR (TAAR1, 5-HT2C) require precise benzylic amine geometry. The racemic or (S)-enantiomer of this dihydrobenzofuran alkanamine provides the pentyl-chain architecture absent in propyl-chain APDB analogs. - **Structural Specificity:** 1-pentylamine benzylic position; 2,3-dihydrobenzofuran core; distinct from 5/6-APDB. - **Stereochemical Control:** Both racemic (CAS 1020991-10-9) and (S)-enantiomer (CAS 1213167-91-9) available. - **Supply:** Hydrochloride salt (CAS 1864072-72-9) shipped ambient, stable for medicinal chemistry.

Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
Cat. No. B13255127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Dihydrobenzo[B]furan-5-YL)pentylamine
Molecular FormulaC13H19NO
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESCCCCC(C1=CC2=C(C=C1)OCC2)N
InChIInChI=1S/C13H19NO/c1-2-3-4-12(14)10-5-6-13-11(9-10)7-8-15-13/h5-6,9,12H,2-4,7-8,14H2,1H3
InChIKeyVVCXLUGQHKHTJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,3-Dihydrobenzo[B]furan-5-YL)pentylamine: Structural Identity and Class Context


1-(2,3-Dihydrobenzo[B]furan-5-YL)pentylamine (CAS 1020991-10-9, racemic; CAS 1213167-91-9, S-enantiomer; molecular formula C13H19NO, MW 205.30 g/mol) is a synthetic primary benzylic amine featuring a 2,3-dihydrobenzofuran (coumaran) bicyclic core substituted at the 5-position with a 1-aminopentyl side chain . Its hydrochloride salt (CAS 1864072-72-9) is the most commonly supplied form for research use . The compound belongs to the dihydrobenzofuranyl alkanamine structural class, which has been explored in patents for 5-HT2C agonism (Wyeth), monoamine reuptake inhibition, and TAAR1 agonism (Sunovion) [1]. The defining structural feature—a benzylic amine at the 1-position of a five-carbon chain—distinguishes it from the more extensively characterized amphetamine-type analogs (5-APDB, 6-APDB) that bear the amine on a three-carbon propyl chain.

Selection
Chiral benzylic amine (racemate and (S)-enantiomer available) for stereochemical SAR at the 5-position
Workflow
Pentyl chain enables CNS penetration profiling relative to propyl-chain APDB analogs
Context
Dihydrobenzofuran core supports 5-HT2A partial agonism and TAAR1 target engagement studies

Why Generic Substitution Fails for 1-(2,3-Dihydrobenzo[B]furan-5-YL)pentylamine


Within the dihydrobenzofuranyl alkanamine class, seemingly minor structural variations produce profound differences in pharmacological profile. The position of amine attachment on the alkyl chain (1-pentylamine vs. 2-pentylamine vs. 5-pentylamine) determines whether the compound functions as a benzylic primary amine versus a terminal or internal aliphatic amine, altering pKa, hydrogen-bonding geometry, and receptor recognition [1]. The chain length (pentyl vs. propyl in 5-APDB/6-APDB) modulates lipophilicity (logP) and steric occupancy within monoamine binding pockets [2]. The substitution position on the dihydrobenzofuran core (5-position vs. 2-position in the Wyeth 5-HT2C agonist series) dictates which receptor subtype pharmacophore is engaged. Published SAR on dihydrobenzofuran analogs of hallucinogens demonstrates that rigidification of oxygen substituents via the dihydrobenzofuran scaffold can convert full 5-HT2A agonists into partial agonists or inactive compounds, depending on the substitution pattern and chain architecture [3]. Consequently, a user requiring the specific benzylic 1-pentylamine geometry at the 5-position cannot substitute a 2-position-attached analog, a terminal amine isomer, or a shorter-chain amphetamine derivative and expect equivalent target engagement.

Terminal amine positional isomers (different pKa, achiral) may not reproduce benzylic amine target engagement
Propyl-chain APDB analogs have lower calculated lipophilicity and fewer rotatable bonds, potentially altering CNS exposure and binding pose repertoire
2‑position‑attached dihydrobenzofuran alkanamines engage a distinct 5‑HT2C pharmacophore; 5‑position regioisomer may shift receptor subtype selectivity
Fully aromatic benzofuran core (5‑APB/6‑APB) shows higher 5‑HT2A efficacy; dihydrobenzofuran saturation attenuates activation, a property that does not transfer

Quantitative Differentiation Evidence for 1-(2,3-Dihydrobenzo[B]furan-5-YL)pentylamine


Benzylic vs. Terminal Amine Architecture

1-(2,3-Dihydrobenzo[B]furan-5-YL)pentylamine (CAS 1020991-10-9) possesses a benzylic amine where the NH2 group is directly attached to the carbon adjacent to the aromatic ring. Its positional isomer, 5-(2,3-dihydro-1-benzofuran-5-yl)pentan-1-amine (CAS 1500188-48-6), bears a terminal aliphatic amine at the distal end of the pentyl chain. The benzylic amine of the target compound is expected to have a substantially lower pKa (estimated ~8.5–9.0) compared to the terminal aliphatic amine (estimated ~10.5–10.8), resulting in a significantly different ionization state at physiological pH. This difference in protonation state directly impacts membrane permeability, blood-brain barrier penetration potential, and ionic interactions within receptor binding pockets . The target compound also features a chiral center at the benzylic carbon, absent in the terminal-amine isomer, enabling enantioselective pharmacology that is not achievable with the achiral positional isomer .

Amine Architecture
Class-level inference
Target: benzylic amine (est. pKa 8.5–9.0, chiral); Comparator: terminal aliphatic amine (est. pKa 10.5–10.8, achiral). ΔpKa ≈ 1.5–2.3 log units; chiral center present vs. absent.
Ionization and stereochemical profiles differ substantially; direct substitution not supported
Experimental pKa not located; estimated from amine class
Physicochemical profiling Amine basicity CNS drug design

Pentyl vs. Propyl Chain Length: Lipophilicity and CNS Penetration

The target compound's five-carbon alkyl chain yields a calculated logP of approximately 2.5, based on the ZINC15 database entry for the 2,3-dihydrobenzofuran-5-yl scaffold with a pentylamine substituent [1]. In contrast, the closest well-characterized analogs—5-APDB and 6-APDB (3-Desoxy-MDA analogs)—feature a three-carbon propyl chain between the dihydrobenzofuran core and the amine, with calculated logP values approximately 1.5–1.8 [2]. This ~0.7–1.0 log unit increase in lipophilicity for the pentylamine derivative predicts enhanced passive membrane permeability and potentially greater CNS penetration, but also increased non-specific protein binding and potential for phospholipidosis. The extended chain also provides additional conformational degrees of freedom (4 rotatable bonds for the pentyl chain vs. 2 for the propyl chain in APDB analogs), which may enable binding poses inaccessible to shorter-chain congeners [3].

Lipophilicity
Cross-study comparable
Calculated logP ≈ 2.5 (target) vs. ≈1.5–1.8 (5-APDB/6-APDB); ΔlogP +0.7–1.0. Pentyl: 4 rotatable bonds; propyl: 2 rotatable bonds.
Higher calculated lipophilicity and chain flexibility may support CNS penetration studies
Calculated/estimated logP; experimental logP unavailable
Lipophilicity CNS penetration Chain-length SAR

5- vs. 2-Position Attachment: 5-HT2C Pharmacophore Divergence

The Wyeth patent series (WO2005/040146; US2005/0261347) extensively characterizes 1-(2,3-dihydro-1-benzofuran-2-yl)alkanamine derivatives as 5-HT2C receptor agonists, with EC50 values reported below 100 nM for optimized compounds in functional assays [1]. These compounds attach the alkanamine chain at the 2-position of the dihydrobenzofuran ring. The target compound, 1-(2,3-dihydrobenzo[B]furan-5-YL)pentylamine, attaches the identical 1-aminopentyl chain at the 5-position of the ring—a regioisomeric shift that reorients the amine relative to the ring oxygen and aromatic system. Published SAR on benzofuran 5-HT2 receptor ligands (Rickli et al., 2015) demonstrates that the 5- vs. 6-substitution pattern on the benzofuran/dihydrobenzofuran core produces up to 3.4-fold differences in 5-HT2A binding affinity and up to 10-fold differences in 5-HT2B activation potency even for simple APB/APDB analogs [2]. Extrapolating this positional sensitivity, moving the alkanamine attachment from the 2-position to the 5-position is expected to produce a distinct pharmacological profile with altered 5-HT2A/2B/2C subtype selectivity.

Regioisomer Pharmacology
Class-level inference
5- vs. 6-APDB comparison: up to 10-fold ΔEC50 at 5-HT2B. Wyeth 2-position series: 5-HT2C agonists, no 5-position data. No direct 5- vs. 2-position data for target.
Positional shift on the dihydrobenzofuran core may alter receptor subtype selectivity
Direction/magnitude for 2- vs. 5-position uncharacterized
5-HT2C receptor Positional isomer SAR Antipsychotic drug design

Dihydrobenzofuran vs. Benzofuran Core: 5-HT2A Efficacy Modulation

The dihydrobenzofuran (saturated furan ring) core of the target compound confers distinct conformational properties compared to the fully aromatic benzofuran core found in 5-APB and 6-APB. Monte et al. (1997) demonstrated that dihydrobenzofuran-rigidified mescaline analogs (e.g., compound 8: 4-(2-aminoethyl)-6,7-dimethoxy-2,3-dihydrobenzofuran) exhibited only 61% efficacy at 5-HT2A receptors compared to serotonin (100%), failing to fully substitute for LSD in drug discrimination assays, whereas the parent mescaline fully substituted (ED50 = 33.5 μmol/kg) [1]. This efficacy reduction is attributed to conformational restriction of the methoxy groups by the dihydrobenzofuran scaffold. When comparing benzofuran vs. dihydrobenzofuran APB/APDB analogs in the Rickli et al. (2015) dataset, 5-APB (benzofuran core) showed 54% efficacy at 5-HT2A, while 5-APDB (dihydrobenzofuran core) showed only 24% efficacy—a >2-fold reduction [2]. The target compound, bearing the saturated dihydrobenzofuran core, is expected to show similarly attenuated 5-HT2A efficacy relative to any fully aromatic benzofuran analog, which may be therapeutically desirable for indications where full 5-HT2A agonism is associated with hallucinogenic liability.

5-HT2A Efficacy Modulation
Cross-study comparable
5-APDB (dihydro core) efficacy 24% vs. 5-APB (benzofuran) 54%; ~2.3-fold reduction. Dihydrobenzofuran mescaline analogs also showed reduced efficacy (61% vs. serotonin 100%).
Core saturation attenuates 5-HT2A receptor activation relative to aromatic benzofurans
Calcium mobilization assay in HEK293 cells; rat 5-HT2A for mescaline series
5-HT2A receptor efficacy Conformational restriction Hallucinogen SAR

Enantiomeric Differentiation and Stereoselective Pharmacology

The benzylic carbon of 1-(2,3-dihydrobenzo[B]furan-5-YL)pentylamine is a chiral center, giving rise to (R)- and (S)-enantiomers. The (S)-enantiomer is registered as a discrete chemical entity (CAS 1213167-91-9) . Published molecular docking studies of dihydrobenzofuran-substituted phenethylamines at the 5-HT2A receptor predict enantiomer-specific binding poses, with the (S)-isomer of dihydrobenzofuran analogs showing distinct ligand-receptor interaction patterns compared to the (R)-isomer [1]. In the broader phenethylamine class, enantioselectivity at 5-HT2A and other monoamine targets is well-established: (R)-DOI shows ~3- to 10-fold higher 5-HT2A affinity than (S)-DOI. The availability of the target compound as both racemate (CAS 1020991-10-9) and enantiopure (S)-form (CAS 1213167-91-9) enables stereochemical SAR studies that are precluded with achiral analogs such as 5-(2,3-dihydro-1-benzofuran-5-yl)pentan-1-amine (CAS 1500188-48-6) .

Chiral Identity
Supporting evidence
Racemate (CAS 1020991-10-9) and (S)-enantiomer (CAS 1213167-91-9) available. Achiral positional isomer (CAS 1500188-48-6) cannot substitute.
Enables enantiomer-specific receptor binding and functional studies
No published enantioselective pharmacology data for this compound
Enantioselectivity Chiral pharmacology Stereospecific receptor binding

TAAR1 Receptor Association of Dihydrobenzofuran Alkanamines

The dihydrobenzofuranyl alkanamine scaffold has been identified as a privileged chemotype for trace amine-associated receptor 1 (TAAR1) agonism. The Sunovion patent (US20240150330A1) specifically claims chroman and benzofuran derivatives as dual 5-HT1A/TAAR1 agonists for neuropsychiatric indications [1]. Within the psychoactive benzofuran literature, 5-APB, 6-APB, 5-APDB, and 6-APDB are all documented as hTAAR1 agonists with MDMA-like pharmacodynamic profiles [2]. SEA (Similarity Ensemble Approach) predictions from the ZINC15 database for the 2,3-dihydrobenzofuran-5-yl scaffold with alkylamine substitution indicate TAAR1 as a top predicted target (P-value = 28, Max Tc = 43) [3]. The target compound's pentyl chain length and benzylic amine architecture represent an underexplored region of TAAR1 chemical space distinct from both the shorter propyl-chain APDB analogs and the 2-position-substituted Wyeth series. This structural novelty may yield differential TAAR1 subtype selectivity (human vs. rodent) or signaling bias compared to established TAAR1 ligands.

TAAR1 Prediction
Supporting evidence
SEA prediction: TAAR1 P-value = 28. Scaffold recognized in Sunovion patent class as dual 5-HT1A/TAAR1 agonists; APDB analogs documented as hTAAR1 agonists.
Supports TAAR1 target engagement exploration in underexplored pentyl-chain space
No experimental TAAR1 functional data for this specific compound
TAAR1 agonism Trace amine receptors Neuropsychiatric drug discovery

Application Scenarios for 1-(2,3-Dihydrobenzo[B]furan-5-YL)pentylamine


Stereochemical SAR at the 5-Position

Investigators mapping the stereochemical requirements of the 5-position binding pocket in monoamine receptors (5-HT2, TAAR1, adrenergic) require the chiral benzylic amine architecture provided by 1-(2,3-dihydrobenzo[B]furan-5-YL)pentylamine. The availability of both racemic (CAS 1020991-10-9) and enantiopure (S)-form (CAS 1213167-91-9) enables determination of eudysmic ratios that are inaccessible with achiral positional isomers. Molecular docking studies of dihydrobenzofuran-substituted phenethylamines predict enantiomer-specific poses at the 5-HT2A receptor [1], providing a structural rationale for stereochemical exploration.

Chain-Length Dependent CNS Penetration Optimization

Medicinal chemistry programs optimizing CNS exposure for dihydrobenzofuran-based candidates can use this compound to probe the effect of extended alkyl chain length (pentyl vs. propyl) on brain penetration. The calculated logP of ~2.5 for the pentyl derivative [2] vs. ~1.5–1.8 for APDB-class compounds represents a deliberate lipophilicity increment aligned with CNS drug design principles. The five-carbon chain also provides a scaffold for further functionalization (e.g., introduction of heteroatoms, branching, or cyclization) not possible with the shorter propyl chain of 5-APDB/6-APDB [3].

Non-Hallucinogenic 5-HT2A Partial Agonist Profiling

The documented ~2.3-fold reduction in 5-HT2A receptor activation efficacy for dihydrobenzofuran-containing analogs (5-APDB: 24% efficacy) versus fully aromatic benzofuran analogs (5-APB: 54% efficacy) [3] supports the use of dihydrobenzofuran-scaffold compounds as templates for non-hallucinogenic 5-HT2A ligand development. The target compound provides access to the pentyl-chain dihydrobenzofuran space for efficacy profiling, complementing existing propyl-chain tool compounds. Monte et al. (1997) established that 5-HT2A partial agonism via dihydrobenzofuran conformational restriction abolishes LSD-like discriminative stimulus effects [4], a key translational endpoint for psychedelic-inspired therapeutics.

TAAR1 Chemical Probe: Novel Chain-Length Architecture

The dihydrobenzofuranyl alkanamine scaffold is a recognized privileged chemotype for TAAR1 agonism, with multiple APB/APDB analogs documented as hTAAR1 agonists [5], and the Sunovion patent explicitly claiming benzofuran derivatives as TAAR1-targeted therapeutic agents for depression and neuropsychiatric disorders [6]. The pentyl-chain architecture of the target compound represents unexplored TAAR1 chemical space that may yield differential signaling bias, species selectivity (human vs. rodent TAAR1), or reduced 5-HT2B cross-activity compared to shorter-chain APDB ligands, where 5-HT2B agonism (EC50 = 1.2 μM for 5-APDB; 0.12 μM for 6-APDB) [3] raises valvulopathy safety concerns.

Application
Selection Property
Validation Focus
Stereochemical SAR at 5‑position
Chiral benzylic amine; racemate and (S)-enantiomer available
Enantiomer-specific receptor binding and functional endpoints
CNS penetration chain‑length profiling
Pentyl chain; calculated logP ~2.5
Brain exposure model validation vs. propyl‑chain analogs
5‑HT2A partial agonism research
Dihydrobenzofuran core; efficacy‑attenuating scaffold
Efficacy endpoint review relative to benzofuran analogs
TAAR1 signaling and selectivity studies
Pentyl‑chain dihydrobenzofuran scaffold; predicted TAAR1 association
TAAR1 functional assay endpoints; species selectivity context
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